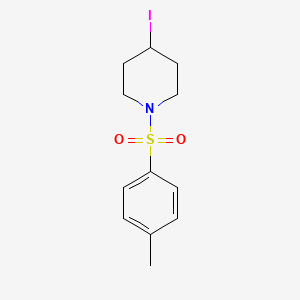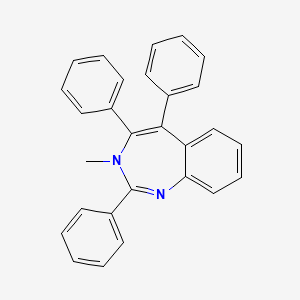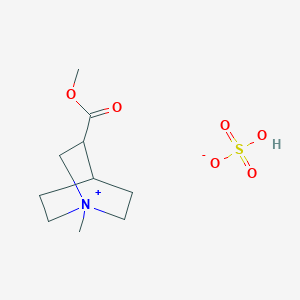
2-(Diethylamino)ethyl 4-cyanobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)ethyl 4-cyanobenzoate is an organic compound with the molecular formula C14H18N2O2 It is a derivative of benzoic acid and is characterized by the presence of a diethylamino group and a cyano group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 4-cyanobenzoate typically involves the esterification of 4-cyanobenzoic acid with 2-(diethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diethylamino)ethyl 4-cyanobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-cyanobenzoic acid or other oxidized derivatives.
Reduction: Formation of 2-(Diethylamino)ethyl 4-aminobenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Diethylamino)ethyl 4-cyanobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of local anesthetics.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Diethylamino)ethyl 4-cyanobenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The presence of the diethylamino group can enhance its ability to penetrate cell membranes, allowing it to exert its effects intracellularly .
Comparación Con Compuestos Similares
Similar Compounds
Procaine (2-(Diethylamino)ethyl 4-aminobenzoate): A local anesthetic with a similar structure but with an amino group instead of a cyano group.
Benzocaine (Ethyl 4-aminobenzoate): Another local anesthetic with an ethyl group instead of a diethylamino group.
Uniqueness
2-(Diethylamino)ethyl 4-cyanobenzoate is unique due to the presence of the cyano group, which can impart different chemical reactivity and biological activity compared to its analogs. This structural difference can influence its pharmacokinetic properties and its interaction with molecular targets.
Propiedades
Número CAS |
61499-25-0 |
|---|---|
Fórmula molecular |
C14H18N2O2 |
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 4-cyanobenzoate |
InChI |
InChI=1S/C14H18N2O2/c1-3-16(4-2)9-10-18-14(17)13-7-5-12(11-15)6-8-13/h5-8H,3-4,9-10H2,1-2H3 |
Clave InChI |
LRDMULMGSJPPAM-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl (2-((5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)amino)phenyl)carbamate](/img/structure/B14128243.png)


![3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14128260.png)



![5-((4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14128276.png)


![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/structure/B14128303.png)
